Product packaging for Trimethionine(Cat. No.:CAS No. 14486-15-8)

Trimethionine

货号: B1683646
CAS 编号: 14486-15-8
分子量: 411.6 g/mol
InChI 键: VWWGEKCAPBMIFE-SRVKXCTJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Overview of Oligopeptide Structures in Modern Chemical Biology

Oligopeptides are defined as short polymers of amino acids linked by peptide bonds. They represent a highly diverse group of molecules, ranging from dipeptides to chains typically comprising up to 20 amino acid residues researchgate.netmdpi.comnih.gov. Their structural variability is immense, often incorporating both proteinogenic and non-proteinogenic amino acids, and many share conserved substructures researchgate.net. In modern chemical biology, oligopeptides are crucial for understanding complex biological processes, developing therapeutic agents, and designing novel materials mdpi.comehu.es.

The synthesis of oligopeptides can occur through various pathways. While some are ribosomally synthesized with subsequent post-translational modifications, a significant portion, particularly those with diverse structures and bioactivities (e.g., penicillin, bleomycin), are assembled by large, multifunctional enzyme complexes known as non-ribosomal peptide synthases (NRPS) or hybrid NRPS/polyketide synthases (PKS) researchgate.netmdpi.com. The ability of peptides to self-assemble into ordered supramolecular structures, such as fibers, hollow tubes, ribbons, and vesicles, further highlights their importance in creating functional scaffolds reminiscent of biological membranes nih.gov. This self-assembly capability, coupled with the diverse functionalities of their amino acid side chains, allows oligopeptides to exhibit unique properties and activities critical for applications in proteomics, chemical biology, and drug discovery nih.govehu.esbiotage.com.

Intrinsic Roles of Methionine Residues in Peptide Functionality and Reactivity

Methionine (Met) is one of the two sulfur-containing amino acids found in naturally occurring proteins, the other being cysteine biotage.comnih.gov. Unlike cysteine, which is well-known for forming disulfide bonds that stabilize protein structures, the specific functions of methionine residues have been extensively investigated for their unique reactivity profiles biotage.comnih.gov.

A key characteristic of methionine is the presence of a thioether side chain, which is highly susceptible to oxidation by various reactive oxygen species (ROS), including hydrogen peroxide, hydroxyl radicals, and ozone biotage.comnih.govpnas.orgpnas.org. This oxidation converts methionine to methionine sulfoxide (B87167) (MetO) biotage.comnih.gov. This reaction is readily reversible through the action of methionine sulfoxide reductases (Msr), enzymes that catalyze the thioredoxin-dependent reduction of MetO back to methionine nih.govpnas.orgpnas.orgresearchgate.net.

This reversible oxidation-reduction cycle of methionine residues is proposed to serve as an important "built-in" antioxidant defense system within proteins nih.govpnas.orgresearchgate.net. By readily reacting with oxidants, surface-exposed methionine residues can act as efficient oxidant scavengers, protecting other, more critical amino acid residues from oxidative damage nih.gov. Beyond its antioxidant role, the reversible oxidation of methionine has also been implicated in the regulation of enzyme activities, cellular signaling, and can even influence protein proteolytic degradation pnas.orgresearchgate.net. For instance, oxidation of a methionine residue in voltage-dependent potassium channels has been shown to modulate their inactivation, with the effect being reversed by coexpression with peptide methionine sulfoxide reductase, suggesting a dynamic role in cellular signal transduction pnas.org.

Historical Context of Trimethionine as a Model Tripeptide in Biochemical and Transport Investigations

This compound, also known as L-methionyl-L-methionyl-L-methionine (Met-Met-Met), is an oligopeptide consisting of three methionine residues linked by peptide bonds nih.govinvivochem.commedkoo.comchemicalbook.com. Its defined structure and composition have made it a valuable model tripeptide in various biochemical and transport studies, particularly in understanding peptide uptake mechanisms across biological membranes.

Historically, this compound has been employed in investigations of peptide transport systems in microorganisms such as Candida albicans and Saccharomyces cerevisiae scribd.comutk.edutandfonline.com. Early research, for example, utilized L-methionyl-L-methionyl-L-[methyl-14C]methionine to study the uptake of peptides in C. albicans scribd.com. These studies aimed to elucidate the specific structural requirements for peptide transport, such as the necessity of free amino or carboxyl termini for successful translocation scribd.com. Discrepancies in early findings, potentially due to differences in microbial strains, highlighted the complexity of peptide transport systems, eventually leading to the identification of multiple peptide transport systems in organisms like C. albicans scribd.com.

Furthermore, this compound has been used to investigate the stereospecificity of tripeptide utilization in methionine auxotrophs of Escherichia coli utk.edu. The use of such well-defined oligopeptides, like this compound, has been instrumental in characterizing the substrate preferences and mechanisms of proton-dependent oligopeptide transporters (POT family, also known as PTR family), which are integral membrane proteins responsible for the symport of protons and di/tri-peptides into cells across various organisms, from yeast to humans tandfonline.comresearchgate.net. These investigations have contributed significantly to the understanding of nutrient absorption and the potential for peptide-based drug delivery researchgate.net.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound:

PropertyValueSource
Molecular FormulaC₁₅H₂₉N₃O₄S₃ nih.govinvivochem.commedkoo.com
Molecular Weight411.60346 g/mol invivochem.commedkoo.com
Exact Mass411.132 Da invivochem.commedkoo.com
CAS Number14486-15-8 nih.govinvivochem.commedkoo.com
PubChem CID3082062 nih.govinvivochem.comciteab.com
AppearanceTypically solid at room temperature invivochem.com
Density1.249 g/cm³ invivochem.com
Boiling Point747.9 °C at 760 mmHg invivochem.com
Flash Point406.1 °C invivochem.com
LogP2.109 invivochem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29N3O4S3 B1683646 Trimethionine CAS No. 14486-15-8

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O4S3/c1-23-7-4-10(16)13(19)17-11(5-8-24-2)14(20)18-12(15(21)22)6-9-25-3/h10-12H,4-9,16H2,1-3H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWGEKCAPBMIFE-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162823
Record name Trimethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14486-15-8
Record name L-Methionyl-L-methionyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14486-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemoenzymatic Derivatization of Trimethionine

The synthesis of peptides, including oligopeptides like Trimethionine, relies on precise control over stereochemistry to yield desired enantiomers and diastereomers. Stereoselective synthesis is a crucial aspect, aiming to produce a specific stereoisomer from a reaction. masterorganicchemistry.com This is distinct from stereospecific reactions, where different stereoisomeric reactants lead to different stereoisomeric products. wikipedia.org

Enantioselective and Diastereoselective Synthetic Routes to L-Methionyl-L-Methionyl-L-Methionine

L-Methionine (PubChem CID: 6137) is the naturally occurring enantiomer of methionine. researchgate.netdsmz.defishersci.nowikipedia.orgnih.gov The synthesis of L-Methionyl-L-Methionyl-L-Methionine, often referred to simply as this compound, typically involves established peptide synthesis methodologies that ensure the preservation of the L-configuration at each amino acid residue. Solid-phase peptide synthesis (SPPS) is a widely utilized chemical synthesis method that allows for the sequential assembly of amino acids on a solid support. albany.eduopenaccessjournals.com This technique is particularly advantageous for its ability to introduce post-translational modifications and non-canonical amino acids with precise control over their location, making it suitable for synthesizing complex peptides with high purity and yield. albany.eduopenaccessjournals.com

Enantioselective approaches have been developed even for the production of L-methionine itself. For instance, directed evolution of hydantoinase in Escherichia coli has been used to invert the enantioselectivity of the enzyme, leading to improved production of L-methionine. nih.gov This process achieved a yield of 91 mM L-methionine from 100 mM D,L-5-(2-methylthioethyl)hydantoin (D,L-MTEH) in under 2 hours, demonstrating a fivefold increase in productivity. nih.gov

Synthesis of D- and L-Containing this compound Stereoisomers and Analogues

Beyond the natural L-form, the synthesis of various stereoisomers of methionine-containing peptides, including those with D-methionine (PubChem CID: 84815), is important for exploring their properties and applications. fishersci.fibmrb.ionih.gov For a dipeptide like methionyl-methionine, four different stereoisomers exist: L-methionyl-L-methionine (LL), L-methionyl-D-methionine (LD), D-methionyl-L-methionine (DL), and D-methionyl-D-methionine (DD). google.com While LL-methionyl-methionine is natural, the other three are considered unnatural. google.com Commercial products, such as dl-methionyl-dl-methionine, are often mixtures of racemic crystal forms, specifically d-methionyl-d-methionine/l-methionyl-l-methionine and d-methionyl-l-methionine/l-methionyl-d-methionine. researchgate.net

Advancements in synthetic routes have enabled the flexible synthesis of such diastereomeric mixtures, along with methods for their separation. google.com For example, a new synthesis route for DL-methionyl-DL-methionine has been developed, which also includes suitable methods for separating the diastereomeric pairs (DD/LL and DL/LD). google.com This allows for the isolation of specific stereoisomers for targeted applications. google.com The broader field of stereoisomer library synthesis has seen progress with techniques like fluorous mixture synthesis, which allows for the encoding and separation of multiple quasi-isomers. nih.govnih.gov

Methodological Advancements in Oligopeptide Synthesis for Methionine-Rich Sequences

Oligopeptides, typically ranging from 2 to 20 amino acid residues, are crucial in various biological processes and serve as versatile building blocks for functional materials due to their manageable size and ease of modification. chinesechemsoc.org Significant advancements have been made in oligopeptide synthesis techniques, moving beyond classical solid-phase peptide synthesis (SPPS) to include microwave-assisted synthesis, liquid-phase synthesis, and automated peptide synthesizers, which collectively enable efficient production of peptides with high purity and yield. openaccessjournals.com

Chemoenzymatic synthesis represents a notable advancement, offering a non-toxic and simplified approach to peptide generation. mdpi.comacs.org This method operates under mild conditions, such as natural pH and low temperatures, and is characterized by its chemoselectivity and the absolute absence of racemization, a common limitation in traditional peptide coupling agents. mdpi.com Proteases, which naturally hydrolyze peptide bonds, can be employed as biocatalysts to form peptide bonds under optimized conditions. mdpi.comacs.org Examples of such enzymes include α-chymotrypsin, bromelain, and papain. mdpi.comacs.org

The following table summarizes key properties of the methionine stereoisomers:

Compound NamePubChem CIDMolecular FormulaMolecular Weight ( g/mol )
L-Methionine6137C5H11NO2S149.21
D-Methionine84815C5H11NO2S149.21

Post-Synthetic Chemical Modifications and Functionalization of this compound

Post-synthetic modification (PSM) is a powerful strategy for altering the properties of pre-synthesized materials, including peptides, by introducing new functional groups or changing existing ones. nih.govresearchgate.netresearchgate.net For methionine-containing peptides like this compound, the unique chemical reactivity of the thioether group offers significant potential for such modifications. escholarship.orgnih.gov

Selective Thioether Group Functionalization in Methionine Residues within Peptides

The thioether group within methionine residues presents a valuable site for selective functionalization. Early investigations revealed that the thioether in methionine is highly resistant to protonation, making it a uniquely reactive nucleophilic amino acid at low pH (e.g., pH < 3). escholarship.org This property enables chemoselective alkylation of methionine under acidic conditions, a method used to add labels or tags to proteins. escholarship.org

Recent advancements in methionine-selective bioconjugation have utilized chemoselective sulfur-oxidizing reagents to convert the thioether moiety into a sulfilimine or an α-azo sulfonium (B1226848) ion. nih.gov Hypervalent iodine reagents have also been developed to enable methionine-selective protein modification, offering a fast and selective reaction at low micromolar concentrations. nih.govresearchgate.net For example, a hypervalent iodonium (B1229267) salt allows bioconjugation via an α-diazo sulfonium cation. rsc.org Furthermore, photoredox alkylation has been demonstrated to selectively target the methyl moiety in methionine residues. nih.govrsc.org A ruthenium-catalyzed sulfimidation strategy provides a general and reversible modification approach for methionine sites within peptides. researchgate.net Oxidation of thioethers using (diacetoxyiodo)benzene (B116549) in the presence of an ammonium (B1175870) source has been shown to directly yield sulfoximine (B86345) compounds in polypeptides. rsc.org This method has been applied to various methionine-containing peptides, with yields ranging from 40% to 94% for sulfoximidation, as illustrated by the following research findings:

Table 1: Yields of Methionine Sulfoximidation in Peptides rsc.org

EntryPeptide (sulfoximine)Yield (%)
1Ac-MGDFQ-NH294
2Ac-MGKFQ-NH261
3Ac-YGMLNP-NH240
4Ac-VGMSWP-NH275
5Ac-FPQSGM-NH250
6Ac-MGRFTINP-NH276
7Ac-RPKPQQFFGLM-NH250
8Ac-SYSMEHFRWGKPV-NH251

Conditions: methionine sulfoximine-containing peptides (0.2 mM), 4-nitrophenylboronic acid (4 mM), and Cu(OAc)2 (1 mM) in MeOH at room temperature for 16 h. rsc.org

Synthesis of Sulfonium Salt Derivatives from Methionine Moieties

The thioether groups of methionine residues can be readily converted into sulfonium salt derivatives through alkylation, leading to significant changes in their physicochemical properties. escholarship.org Alkylation of methionine's thioether groups results in altered chain conformation and increased water solubility, with the sulfonium derivatives typically adopting disordered conformations. escholarship.org

Pioneering studies demonstrated the quantitative conversion of thioether groups in methionine to methyl and carboxymethyl sulfonium derivatives by reacting them with corresponding alkyl bromides in neat formic acid. escholarship.org More recently, researchers have shown that methionine thioether groups can be quantitatively functionalized using a diverse range of activated alkyl halides or alkyl triflates. escholarship.org Furthermore, reversible modification of thioether groups in polypeptides has been achieved through the chemoselective dealkylation of specific methionine sulfonium residues. escholarship.org Sulfonium moieties are not only synthetically accessible but also occur naturally and are integrated into various pharmacologically active compounds. acs.org

The synthesis of sulfonium salt derivatives from methionine moieties is also relevant in the context of S-adenosyl-L-methionine (SAM) analogues, which are key biological methyl donors. umich.edunih.gov For instance, (5'-deoxyadenosyl)[3-(3-indolyl)prop-1-yl]methylsulfonium perchlorate (B79767) and (5'-deoxyadenosyl)[4-(3-indolyl)but-1-yl]methylsulfonium perchlorate were synthesized and evaluated as inhibitors of indole (B1671886) N-methyltransferase, demonstrating Kᵢ values of 44 µM and 12 µM, respectively. nih.gov A common sulfonium salt is Trimethylsulfoxonium Iodide (PubChem CID: 74498). labsolu.ca

Strategies for Site-Specific Chemical Derivatization of this compound

Site-specific chemical derivatization of methionine-containing peptides, such as this compound, is vital for introducing new functionalities or for analytical purposes. Methionine's sulfur atom offers unique opportunities for selective modification.

One strategy involves the formation of a "fixed-charge" sulfonium ion on the methionine side-chain. This derivatization, often achieved by reaction with reagents like phenacylbromide, facilitates the selective identification and quantitative analysis of methionine-containing peptides using tandem mass spectrometry. The gas-phase fragmentation of these sulfonium ion-containing peptides typically results in the exclusive loss of the derivatized side chain, yielding a characteristic product ion regardless of charge state or amino acid composition. acs.org

Photoredox catalysis provides a powerful tool for the site-selective functionalization of methionine residues. This approach often involves the generation of an α-thio radical intermediate, which then undergoes addition to Michael acceptors, leading to the formation of methionine conjugate products. nih.gov

Another method utilizes oxaziridine-based reagents that selectively react with methionine residues under aqueous conditions to form stable sulfimide (B8482401) conjugates. These conjugates can then be further elaborated through subsequent reactions, such as copper-assisted cycloaddition (CuAAC) with substituted azides, allowing for the introduction of diverse functionalities. acs.org Similarly, 2-diazoester iodonium salts can chemoselectively add to methionine residues, forming diazo-containing sulfonium adducts. acs.org

While not exclusively focused on methionine side chains, strategies for the site-specific modification of peptide alpha amines are also relevant. One such method involves treating a peptide with a free terminal alpha amine with an aryl sulfonamide activating agent, followed by selective deprotonation and the addition of a substituent group. This approach is compatible with conventional solid-phase peptide synthesis. google.com

Biochemical Mechanisms of Trimethionine Interaction and Cellular Transport

Molecular Mechanisms of Oligopeptide Transport Systems

Organisms utilize specialized transport systems to internalize small peptides, which serve as crucial sources of amino acids, carbon, and nitrogen. In the model eukaryote Saccharomyces cerevisiae, two primary peptide transport mechanisms have been identified: the PTR (Peptide TRansport) system, specific for di- and tripeptides, and the OPT (OligoPeptide Transport) system, which handles tetra- and pentapeptides. tandfonline.commdpi.com

The PTR system in Saccharomyces cerevisiae is the primary conduit for the uptake of di- and tripeptides, including trimethionine. The key component of this system is Ptr2p, an integral membrane protein encoded by the PTR2 gene. Ptr2p is characterized by its 12 transmembrane domains and functions as a proton-coupled transporter, with an optimal transport activity observed at pH 5.5. tandfonline.com This transporter is essential for the translocation of di- and tripeptides across the plasma membrane into the yeast cell. tandfonline.comnih.gov

Direct uptake assays using radiolabeled Met-Met-Met have provided insights into the transport kinetics of this compound in Saccharomyces cerevisiae. For wild-type Ptr2p, the specific accumulation of Met-Met-Met was measured at 120 nmol/10^9 cells/10 min. tandfonline.com This demonstrates the active uptake of this compound by the Ptr2p transporter.

Table 1: Specific Accumulation of this compound by Wild-Type Ptr2p in Saccharomyces cerevisiae

SubstrateAccumulation Rate (nmol/10^9 cells/10 min)
Met-Met-Met120
Leu-Leu200

Note: Data for Leu-Leu is included for comparative context. tandfonline.com

The expression of PTR2 in Saccharomyces cerevisiae is subject to complex cellular regulation involving several genes. The PTR system comprises three interdependent genes: PTR1, PTR2, and PTR3. tandfonline.com PTR2 encodes the transporter protein Ptr2p. tandfonline.com PTR1 plays a critical role in regulating the transcription of PTR2 and is considered essential for peptide transport. tandfonline.com PTR3 acts as another regulatory element, enhancing the expression of PTR2. tandfonline.com

Beyond these core PTR genes, the expression of PTR2 is also tightly controlled by the Ssy1-Ptr3-Ssy5 (SPS) signal transduction pathway. In this pathway, Ssy1, a plasma membrane protein, functions as a sensor for external amino acids, which in turn induces the transcription of PTR2 and other amino acid permease genes. nih.gov Furthermore, the presence of dipeptides, particularly those with N-terminal basic or bulky hydrophobic amino acids, can positively regulate PTR2 transcription. nih.gov The ubiquitin ligase Cup9 is also implicated in the regulation of PTR2 expression. tandfonline.commdpi.com

Detailed mutational analyses have been performed on the Ptr2p transporter to elucidate the protein domains critical for peptide binding and translocation, including this compound. A significant focus has been on the fifth transmembrane domain (TM5) of Ptr2p, which contains a highly conserved FYXXINXG (FYING) motif. nih.govtandfonline.com

Alanine-scanning mutagenesis across the 22 residues of TM5 revealed that mutations within the FYING motif and other specific residues dramatically influence substrate preference and the uptake of di- and tripeptides such as Met-Met-Met and Leu-Leu. tandfonline.com For instance, mutations at F244, F247, Y248, I251, or G254 were found to abolish the uptake of both Leu-Leu and Met-Met-Met. nih.gov In contrast, the N252A substitution within the FYING motif exhibited a notable differential substrate preference, leading to an over eight-fold greater transport of Met-Met-Met compared to Leu-Leu. nih.govtandfonline.com Other mutations, including L240A, M250A, and L258A, also shifted substrate preference towards this compound. tandfonline.com These findings underscore the critical role of TM5, particularly the conserved FYING motif, in determining the substrate specificity of Ptr2p. nih.govtandfonline.com

Table 2: Relative Accumulation of Met-Met-Met to Leu-Leu by Wild-Type and Mutated Ptr2p Transporters

Transporter VariantRelative Accumulation (Met-Met-Met / Leu-Leu)
Wild-Type Ptr2p0.6
N252A Mutant>8.0
L240A MutantPreferential for Met-Met-Met
M250A MutantPreferential for Met-Met-Met
L258A MutantPreferential for Met-Met-Met
F244A, F247A, Y248A, I251A, G254A MutantsNo accumulation of either peptide

Note: Relative accumulation for wild-type is calculated from 120 nmol/10^9 cells/10 min for Met-Met-Met and 200 nmol/10^9 cells/10 min for Leu-Leu. tandfonline.com

While the PTR system is dedicated to di- and tripeptides, the OPT system in Saccharomyces cerevisiae is responsible for the transport of longer oligopeptides, specifically tetra- and pentapeptides. tandfonline.com For example, Opt1p, a member of the OPT family, is known to transport compounds like enkephalin and glutathione. tandfonline.commdpi.com Critically, Opt1p has been shown not to transport di- and tripeptides such as leucyl-leucine (B1605453) or Gly-Gly-Phe (GGF). tandfonline.com This distinct substrate specificity indicates that the OPT system does not typically engage in the transport of this compound, reinforcing the specialized role of the PTR system for this tripeptide. tandfonline.com Some earlier studies suggested a single system for this compound and other tripeptides, further aligning this compound with the di/tripeptide transport mechanisms rather than the broader oligopeptide systems like OPT. researchgate.net

The stereospecificity of this compound utilization and transport has been investigated in microbial systems, notably in Escherichia coli K-12, a methionine auxotroph. Studies examining various diastereomers of this compound and its methyl ester revealed specific requirements for effective transport and utilization. asm.orgcapes.gov.brnih.gov

Of the eight stereoisomers tested, only L-Met-L-Met-L-Met, L-Met-L-Met-D-Met, and D-Met-L-Met-L-Met, along with their corresponding methyl esters, were found to serve as growth substrates for E. coli K-12. asm.orgcapes.gov.brnih.gov This finding is significant as it provides evidence that the oligopeptide transport system in E. coli can facilitate the entry of peptides containing a D-residue, even when that D-residue is at the amine terminus. asm.orgcapes.gov.brnih.gov Further supporting this, triornithine-resistant mutants of E. coli K-12 were isolated that specifically failed to transport D-Met-L-Met-L-Met, highlighting the role of the oligopeptide transport system in this stereospecific uptake. asm.orgcapes.gov.brnih.gov

Table 3: Stereoisomers of this compound Serving as Growth Substrates in Escherichia coli K-12

This compound StereoisomerServes as Growth Substrate
L-Met-L-Met-L-MetYes
L-Met-L-Met-D-MetYes
D-Met-L-Met-L-MetYes
Other stereoisomersNo

Note: Corresponding methyl esters also served as growth substrates. asm.orgcapes.gov.brnih.gov

Advanced Analytical Chemistry Methodologies for Trimethionine Research

Spectroscopic Characterization Techniques Applied to Trimethionine and its Complexes

Spectroscopic methods offer powerful tools for probing the molecular structure and electronic properties of this compound and any complexes it may form.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and conformational analysis of organic compounds, including peptides like this compound. nih.govmdpi.comemerypharma.compitt.edu By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides detailed information about the connectivity of atoms and their spatial arrangement.

While specific NMR data for this compound was not found in the immediate search results, the general principles of NMR application to peptides apply. For instance, typical chemical shift ranges for amino acid residues in peptides are well-established, and the unique signals from the methionine methylthio groups (–SCH₃) would be characteristic.

Table 1: General NMR Parameters for Peptide Analysis

NMR TechniqueInformation ProvidedKey Applications for Peptides
¹H NMRChemical shifts, multiplicity, coupling constants, integrationIdentification of proton environments, quantification of proton types. emerypharma.com
¹³C NMRChemical shiftsIdentification of carbon environments, backbone and side-chain carbons. pitt.edu
COSYThrough-bond ¹H-¹H correlationsIdentifying coupled protons within spin systems. emerypharma.com
HSQCOne-bond ¹H-¹³C correlationsAssigning carbons to their directly attached protons. ipb.pt
HMBCLong-range ¹H-¹³C correlationsConfirming peptide bonds, discerning connectivity across multiple bonds. ipb.pt
NOESYThrough-space ¹H-¹H correlationsConformational analysis, determining spatial proximity of atoms. ipb.pt

UV-Visible (UV-Vis) spectroscopy is a versatile technique used to monitor reaction kinetics and study complex formation, particularly when the reactants, products, or complexes exhibit distinct absorption characteristics in the ultraviolet or visible regions of the electromagnetic spectrum. jascoinc.comrsc.orgthermofisher.comthermofisher.com

For this compound, which contains sulfur atoms and peptide bonds, its intrinsic UV absorption would primarily arise from n→π* transitions of the carbonyl groups in the peptide backbone and potentially from the sulfur atoms. While methionine itself does not possess a strong chromophore in the UV-Vis range like aromatic amino acids (e.g., tryptophan, tyrosine, phenylalanine), changes in its electronic environment due to complexation or chemical reactions can lead to shifts in absorption maxima or changes in absorbance intensity. libretexts.org

In reaction kinetics studies, if this compound participates in a reaction where a chromophoric product is formed or a chromophoric reactant is consumed, UV-Vis spectroscopy can be used to track the concentration changes over time. jascoinc.comthermofisher.comthermofisher.com By monitoring the absorbance at a specific wavelength, the rate of the reaction can be determined. For instance, if this compound forms a complex with a metal ion that results in a charge transfer band or alters the d-d transitions of the metal, the formation of this complex can be monitored spectrophotometrically. rsc.orglibretexts.org The Beer-Lambert Law (A = εbc) directly relates absorbance (A) to concentration (c), molar extinction coefficient (ε), and path length (b), allowing for quantitative analysis of species in solution. thermofisher.com

Table 2: Applications of UV-Vis Spectroscopy in Peptide Research

Application AreaPrincipleRelevance to this compound
Reaction KineticsMonitoring changes in absorbance of reactants or products over time. thermofisher.comthermofisher.comTracking reactions where this compound or its products absorb UV-Vis light. jascoinc.com
Complex FormationObserving shifts in absorption maxima or changes in intensity upon complexation. rsc.orglibretexts.orgStudying interactions between this compound and metal ions or other molecules. libretexts.org

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of peptides, offering high sensitivity and specificity. promega.co.uknih.govnih.gov For this compound, being a tripeptide, MS is crucial for verifying its molecular weight, sequence, and purity.

Table 3: General Mass Spectrometry Applications for Peptides

ApplicationDescription
Protein/Peptide IdentificationMatching experimental fragment ion spectra to theoretical spectra from databases. promega.co.uk
Characterization of PTMsIdentifying post-translational modifications. promega.co.uk
Protein/Peptide QuantificationDetermining the amount of proteins or peptides in a sample. promega.co.uknih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. promega.co.uknih.govmdpi.comrsc.org This hyphenated technique is widely used for assessing the purity of peptide samples and verifying their sequences. nih.govmdpi.com

For this compound, LC separates the tripeptide from any impurities or related compounds based on their differential interactions with the stationary and mobile phases. nih.govrsc.org The separated components then enter the mass spectrometer, where they are ionized and detected. MS/MS (tandem mass spectrometry) involves fragmenting the precursor ions (in this case, this compound) and analyzing the resulting fragment ions. promega.co.uknih.gov The fragmentation pattern, often referred to as a "peptide fingerprint," is unique to the sequence of amino acids and can be used to confirm the Met-Met-Met sequence of this compound. promega.co.uk High-resolution mass spectrometry (HRMS) coupled with LC-MS/MS provides highly accurate mass measurements, enabling precise determination of the molecular weight and differentiation from compounds with similar nominal masses. nih.gov This precision is vital for purity assessment, as even minor impurities can be detected and characterized. nih.gov

Table 4: LC-MS/MS in this compound Analysis

AspectLC-MS/MS ApplicationBenefit for this compound
Purity AssessmentSeparation of impurities from the target compound, detection of low-level contaminants. nih.govEnsures high-quality this compound for research. nih.gov
Sequence VerificationFragmentation patterns confirm amino acid sequence. promega.co.uknih.govConfirms the Met-Met-Met sequence of this compound. promega.co.uk
Molecular IntegrityIntact mass measurement of the peptide. nih.govVerifies the correct molecular weight of this compound. nih.gov

An internal standard (IS) is a known amount of a compound added to all samples, calibration standards, and quality control samples in a quantitative analytical assay. shimadzu.chsepscience.com The use of an internal standard helps to account for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative measurements. rsc.orgshimadzu.chsepscience.com

While the search results did not explicitly state this compound's use as an internal standard, the principles of internal standards in peptide quantification are well-established. For small peptides like this compound, isotopically labeled versions (e.g., with ¹³C or ¹⁵N at specific methionine residues) would be ideal internal standards for quantitative analytical assays, particularly those employing LC-MS. rsc.orgresearchgate.net A stable isotopically labeled (SIL) this compound would behave almost identically to the unlabeled this compound throughout the analytical process (sample preparation, chromatography, and ionization), but it would be distinguishable by its mass in the mass spectrometer. rsc.orgresearchgate.net This allows for precise quantification of this compound in complex matrices by comparing the signal of the analyte to that of the internal standard. shimadzu.chsepscience.com This approach is particularly valuable in studies requiring high accuracy, such as pharmacokinetic studies or when analyzing this compound in biological samples. mdpi.commdpi.com

Table 5: Benefits of Using Internal Standards in Quantitative Assays

BenefitDescription
Compensation for Matrix EffectsMitigates the influence of other components in the sample on the analyte's signal. shimadzu.ch
Correction for Sample LossAccounts for variations during sample preparation steps. sepscience.com
Improved ReproducibilityReduces variability due to instrument fluctuations and injection volume errors. shimadzu.chsepscience.com
Enhanced AccuracyProvides a more reliable basis for quantification by using peak area ratios. shimadzu.ch

Advanced Mass Spectrometry Approaches for Peptide Identification and Quantification

Chromatographic Separation Techniques for Isolation and Analysis

Chromatographic separation techniques are fundamental for the isolation, purification, and analysis of chemical compounds, including peptides like this compound. researchgate.netchromtech.comijpsjournal.comnih.govmoravek.com These methods exploit differences in the physical and chemical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of peptides. promega.co.ukijpsjournal.comnih.gov In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation occurs based on differential interactions (e.g., adsorption, partition, ion exchange, size exclusion) between the peptide and the stationary phase. chromtech.comijpsjournal.comnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is non-polar and the mobile phase is polar. Peptides are separated based on their hydrophobicity. promega.co.uk Ion-exchange chromatography could also be used to separate this compound based on its charge, given its amino and carboxyl termini and the methionine side chains. Size-exclusion chromatography (SEC) would be relevant for separating this compound from larger proteins or smaller fragments. nih.gov

Chromatography is not only used for analytical purposes (identification and quantification) but also for preparative purposes, allowing the isolation of pure this compound for further studies. moravek.com The choice of chromatographic method depends on the specific analytical goal, the complexity of the sample matrix, and the desired level of purity or resolution. chromtech.comijpsjournal.com

Table 6: Common Chromatographic Techniques for Peptide Analysis

TechniquePrinciple of SeparationPrimary Application for Peptides
HPLC (General)Differential partitioning between mobile and stationary phases. ijpsjournal.comAnalytical separation, purification. nih.gov
Reversed-Phase HPLC (RP-HPLC)HydrophobicitySeparation of peptides based on non-polar interactions. promega.co.uk
Ion-Exchange ChromatographyChargeSeparation of charged peptides. nih.gov
Size-Exclusion Chromatography (SEC)Molecular sizeSeparation by molecular weight, desalting. nih.gov

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for determining the purity of peptide substances, including model peptides like this compound (Met-Met-Met) invivochem.commtoz-biolabs.com. Its fundamental principle relies on the differential distribution of solutes between a mobile phase and a stationary phase, leading to their separation within a chromatographic column mtoz-biolabs.com. For peptide purity analysis, the sample is introduced into the HPLC system via an injector and then transported to the column by a high-pressure pump mtoz-biolabs.com. The separated components are subsequently detected, and their content is quantified based on signal intensity mtoz-biolabs.com.

HPLC is indispensable for both analytical and preparative separations of peptides. In analytical applications, it enables precise separation and detection of impurities and various peptide components within a sample, which is crucial for ensuring the quality of peptides in research mtoz-biolabs.comwaters.com. For preparative purposes, HPLC allows for the isolation of the target peptide product from complex crude mixtures, which often contain deletions, truncations, and chemically modified sequences resulting from synthesis waters.com. The underlying separation mechanisms employed at the preparative scale are consistent with those used in analytical HPLC waters.com.

Several modes of HPLC are traditionally utilized for peptide separations, each leveraging distinct physicochemical properties:

Reversed-Phase HPLC (RP-HPLC): This is the most commonly employed mode for peptide separation and purification mtoz-biolabs.comscispace.commdpi.com. RP-HPLC uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase to separate peptide molecules based on their hydrophobicity mtoz-biolabs.com. The hydrophobicity, determined by the amino acid composition, dictates the peptide's partitioning behavior between the stationary and mobile phases, leading to separation mtoz-biolabs.com. RP-HPLC offers high-resolution capabilities, capable of resolving peptides differing by even a single amino acid hplc.eu.

Ion-Exchange Chromatography (IEC): IEC separates peptides based on their net charge mtoz-biolabs.comscispace.commdpi.com. The stationary phase is functionalized with charged groups that bind peptides of opposite charge mdpi.com. Cation-exchange is more frequently used for peptide isolation than anion-exchange, with the preferred mode depending on the peptide sequence and pH conditions waters.com.

Size Exclusion Chromatography (SEC): SEC separates peptides based on their hydrodynamic volume or size mtoz-biolabs.comscispace.comnih.gov. This mode is particularly useful for initial fractionation of complex peptide mixtures, which can simplify subsequent RP-HPLC or IEC steps nih.gov.

Principles of Advanced Separation Science for Enhanced Peptide Resolution

Achieving enhanced resolution in peptide separations, particularly for compounds like this compound and its potential variants, involves optimizing several key chromatographic parameters and employing advanced separation principles. Resolution in HPLC refers to the degree of separation between two adjacent peaks, and it is influenced by column efficiency, selectivity, and retention hplc.eu.

Key factors and principles for enhanced peptide resolution include:

Column Chemistry and Stationary Phases: The choice of stationary phase is paramount. For RP-HPLC, wide-pore silica (B1680970) (typically >300 Å) is universally used for peptides and proteins, as it allows larger molecules to enter the pores and fully interact with the surface, resulting in better peak shape and resolution hplc.eu. The purity of the silica is also critical, as metal ion impurities can lead to peak tailing and reduced resolution hplc.eu. Chiral stationary phases (CSPs) are also employed for separating enantiomeric amino acids and peptides, which is increasingly important in research sigmaaldrich.com.

Mobile Phase Optimization: The composition of the mobile phase significantly impacts selectivity and retention. In RP-HPLC, the mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile), often with an acidic additive like trifluoroacetic acid (TFA) to control peptide ionization and improve peak shape scispace.comhplc.eu. Manipulating mobile phase conditions, such as pH, salt concentration, and organic solvent composition, can maximize the separation potential scispace.commdpi.com.

Gradient Optimization: Gradient elution, where the mobile phase composition changes over time, is crucial for separating complex peptide mixtures. A linear gradient, for instance, can be optimized to achieve desired resolution scispace.com.

Temperature: Temperature can influence peptide retention and selectivity by affecting the interaction kinetics between the peptide and the stationary phase waters.com.

Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can modify the effective hydrophobicity and charge of peptides, thereby improving resolution. For example, anionic ion-pairing reagents can introduce a hydrophobically mediated separation mechanism within charged groups of peptides nih.gov.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a high percentage of organic solvent in the mobile phase to retain polar compounds mdpi.com. HILIC/CEX (Hydrophilic Interaction/Cation-Exchange Chromatography) is a mixed-mode approach that combines hydrophilic interactions with cation-exchange, often in the presence of high acetonitrile (B52724) concentrations. This technique separates peptides based on both hydrophilicity/hydrophobicity differences and net charge, frequently complementing or even exceeding RP-HPLC for specific peptide mixtures scispace.comnih.gov.

Isoelectric Focusing (IEF): While not an HPLC mode, IEF is a powerful separation technique that separates ampholytic components like peptides based on their isoelectric point (pI) nih.gov. Capillary IEF (cIEF) offers high-resolution separation and can be coupled with other platforms like mass spectrometry nih.gov.

By carefully selecting and optimizing these advanced analytical methodologies, researchers can achieve high-resolution separations critical for the characterization, purification, and study of peptides such as this compound.

Theoretical and Computational Chemistry Approaches to Trimethionine Systems

Molecular Modeling and Simulation of Trimethionine Conformations and Interactions

Conformational Dynamics and Energetics of Tripeptides Containing Methionine

The conformational landscape of tripeptides containing methionine is a subject of significant interest in computational chemistry. Understanding the stable conformations and the energy differences between them is crucial for elucidating their biological function. nih.gov Thorough conformational searches of tripeptides like GGG, GYG, GWG, TGG, and MGG (where G is glycine, Y is tyrosine, W is tryptophan, T is threonine, and M is methionine) have been performed to identify low-energy conformers. nih.gov These studies reveal that the number of stable conformers within a given energy range is larger for tripeptides than for dipeptides due to the increased number of rotational degrees of freedom. nih.gov Consequently, the energy differences between stable conformers are often smaller in tripeptides. nih.gov

A key finding is the structural relationship between the conformations of tripeptides and their constituent dipeptides and amino acids. nih.gov Stable conformers of the individual amino acids and dipeptides can be found that have similar conformations to the corresponding residues within a stable tripeptide conformer. nih.gov However, the impact of vibrational energy and entropy on the free energy is more significant in tripeptides compared to dipeptides and amino acids. nih.gov

Infrared (IR) spectroscopy, combined with theoretical calculations, is another powerful tool for studying the conformation of methionine-containing tripeptides. scialert.net For example, a study on glycyl-methionyl-glycine (Gly-Met-Gly) utilized normal mode analysis to understand its vibrational dynamics. scialert.net The positions of characteristic amide bands in the IR spectrum are sensitive to the peptide's conformation. scialert.net For Gly-Met-Gly, the amide A band (due to N-H stretch) was calculated and observed at 3282 cm⁻¹. scialert.net

Furthermore, the conformational analysis of oxidized forms of methionine-containing tripeptides, such as the diastereomeric sulphoxides and the sulphone derived from CHO-L-Met-L-Phe-OMe, has been performed using circular dichroism, infrared absorption, and 1H nuclear magnetic resonance. capes.gov.br These studies indicated no significant propensity for the formation of intramolecularly hydrogen-bonded folded forms in various solvents. capes.gov.br

Ligand-Protein Docking and Molecular Dynamics Simulations for Transporter Binding

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for investigating the binding of methionine-containing peptides to transporter proteins. mdpi.comnih.gov These methods provide insights at an atomic level into the interactions that govern ligand recognition and translocation across biological membranes. researchgate.netnih.gov

Ligand-Protein Docking: This technique predicts the preferred orientation of a ligand (in this case, a this compound or methionine-containing peptide) when it binds to a protein transporter to form a stable complex. mdpi.com The process involves sampling numerous possible binding poses and ranking them based on a scoring function, which estimates the binding affinity. mdpi.com For example, docking studies have been employed to understand the binding of various ultrashort peptides to transporters of the LAT and PEPT families. mdpi.com Such studies have shown that the size and structure of the ligand-binding sites in these transporters are sufficient to accommodate di-, tri-, and tetra-peptides. mdpi.com The binding cavities of these transporters possess hydrophobic, positively, and negatively charged regions, allowing for a variety of interactions with the peptide ligands. mdpi.com

A coarse-grained docking method followed by a fine-grain search procedure, known as HierDock, has been used to determine the binding site for methionine in methionyl tRNA synthetase. caltech.edu This highlights the utility of docking in predicting ligand binding sites even in proteins that undergo significant conformational changes upon ligand binding. caltech.edu

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, following the atomic motions over time by integrating Newton's equations of motion. nih.govmatlantis.com This allows for the assessment of the stability of the docked complex and the characterization of the flexibility of both the ligand and the protein binding site. researchgate.net For instance, a 100-nanosecond MD simulation was used to confirm the stability of a trimethoprim-tubulin complex, showing a root mean square deviation (RMSD) of less than 2.5 Å for the protein backbone. researchgate.net An increase in the root mean square fluctuation (RMSF) of the binding site residues indicated their increased flexibility upon ligand binding. researchgate.net

MD simulations are crucial for modeling experimentally undefined conformations of transporters, which is important for virtual screening efforts to identify novel ligands. nih.gov By simulating the transporter in different states of its conformational cycle, a more comprehensive picture of ligand binding can be obtained. nih.gov

Table: Key Computational Techniques for Studying Transporter Binding

Technique Application in this compound-Transporter Interactions Key Insights
Ligand-Protein Docking Predicts the binding pose and affinity of this compound at the transporter's active site. mdpi.com Identifies key interacting residues, preferred ligand orientation, and potential for binding. nih.govmdpi.com
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the this compound-transporter complex over time. nih.gov Assesses the stability of the binding, reveals conformational changes in the protein and ligand, and characterizes the flexibility of the binding site. researchgate.net
Virtual Screening Computationally screens large libraries of molecules to identify potential transporter ligands. nih.gov Can identify novel and chemically diverse molecules that may bind to the transporter. nih.gov

Quantum Mechanical Studies of Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) Calculations for Investigating Electronic Properties and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic structure and reactivity of methionine-containing peptides. acs.org This quantum mechanical method allows for the investigation of various electronic properties and the exploration of reaction mechanisms at the atomic level. nih.gov

DFT calculations have been successfully employed to study the one-electron oxidation of methionine model peptides, such as N-acetylmethionine amide. acs.org These theoretical results have largely corroborated experimentally identified oxidation mechanisms and have also shed light on the contribution of protonated species to the peptide's oxidation. acs.org Such findings underscore the potential of DFT in investigating the intricacies of amino acid oxidation mechanisms. acs.org

In the context of tripeptides, DFT has been used in conjunction with Raman spectroscopy to study the oxidation of the methionine residue in GlyMetGly by hydrogen peroxide. nih.gov These calculations help in understanding the spectral modifications that occur upon the formation of methionine sulfoxide (B87167), such as the appearance of the S=O vibration and changes in the C-S vibrations. nih.gov Furthermore, DFT calculations can determine the energy barrier for the reaction, providing valuable kinetic information. nih.gov

The choice of DFT functional and basis set is critical for obtaining accurate results. For instance, in the study of N-acetyl-DL-methionine, a derivative of methionine, hybrid methods like B3LYP and HSEH1PBE with the 6-311++G(d,p) basis set were used to calculate optimized molecular structure, vibrational frequencies, and NMR chemical shifts. scielo.org.mx The accuracy of these calculations can be validated by comparing the computed UV-Vis spectrum with experimental data. scielo.org.mx

DFT can also be used to determine the redox potentials of methionine in peptides. acs.org Studies on dipeptides have shown that these potentials vary depending on the sequence and the spatial structure of the peptide, with values often exceeding 1 V versus the Normal Hydrogen Electrode (NHE). acs.org

Exploration of Metal-Binding Coordination and Complexation Energetics

The interaction of methionine residues with metal ions is a critical aspect of the function of many metalloproteins. mdpi.com Computational methods, particularly quantum mechanical calculations, play a vital role in exploring the coordination chemistry and energetics of these interactions.

Methionine, with its sulfur-containing side chain, is known to be a ligand for various metal ions, including copper (Cu(I) and Cu(II)) and silver (Ag(I)). nih.govresearchgate.net Model peptides containing methionine motifs, such as MXM and MXXM, have been shown to selectively bind Cu(I) and Ag(I) with micromolar affinities. nih.gov These represent rare examples of biological thioether-only metal binding sites. nih.gov

Computational studies can provide insights into the geometry and strength of these metal-ligand bonds. For example, the investigation of Au(III) and Pt(II) complexes with methionine-containing peptides is driven by their potential antitumor effects. researchgate.net Theoretical analyses, such as those using the Hartree-Fock level of theory, can be used to determine the preferred coordination geometries and energies. researchgate.net

The relative binding affinities of different amino acid residues for metal ions can also be computationally explored. While cysteine is a more frequent metal-binding ligand, methionine is preferred in the copper-binding motifs of some proteins. researchgate.net A comparison of the Cu(I)-binding affinities of peptides containing methionine, histidine, and cysteine revealed the trend Cys > His > Met at pH 7.4, and Cys > Met > His at pH 4.5. researchgate.net This highlights the influence of the chemical environment on metal-binding preferences.

The development of synthetic metal-binding amino acids is an active area of research, aiming to create peptides with novel metal-binding properties for applications in catalysis, sensing, and medicine. rsc.org Computational modeling is an integral part of this process, aiding in the design and characterization of these new building blocks.

Table: Computationally Explored Metal-Binding Properties of Methionine Peptides

Metal Ion Peptide System Computational Method Key Findings
Cu(I), Ag(I) Model peptides with MXM and MXXM motifs Experimental with spectroscopic characterization Selective binding to Cu(I) and Ag(I) with micromolar dissociation constants. nih.gov
Au(III), Pt(II) Methionine-containing tripeptides (Gly-Gly-Met, Met-Gly-Gly) Ab initio (Hartree-Fock) calculations Provides theoretical data to compare with experimental linear-dichroic infrared spectral analysis for stereostructural characterization. researchgate.net
Cu(I) Peptides containing Met, His, or Cys Spectrophotometric titration, ESI-MS, X-ray absorption spectroscopy Relative binding affinities are pH-dependent: Cys > His > Met at pH 7.4; Cys > Met > His at pH 4.5. researchgate.net

Computational Prediction of Enzymatic Transformation Pathways Involving Methionine Peptides

Computational methods are increasingly being used to predict and understand the enzymatic transformation of peptides, including those containing methionine. nih.gov These approaches can be broadly categorized into ligand-based and structure-based methods. nih.gov Ligand-based methods derive structure-activity relationships from known substrates, while structure-based methods focus on the enzyme's properties and its interactions with the ligand. nih.gov

One of the key applications is the prediction of sites of metabolism (SOMs). nih.gov Various computational techniques, including expert systems, data mining, machine learning, and reactivity-focused approaches, are employed for this purpose. nih.gov For instance, reactivity-based methods may use descriptors derived from the electronic structure of the molecule, often calculated using quantum mechanics, to predict its susceptibility to metabolic transformations. nih.gov

For enzymes like the cytochrome P450 (CYP) superfamily, which are crucial for xenobiotic metabolism, computational models can predict whether a compound will be a substrate for specific CYP isoforms. nih.gov These models often use artificial neural networks based on atomic descriptors to assign a score for the likelihood of a metabolic reaction at each atom. nih.gov

Furthermore, computational tools can be used in enzyme engineering to improve specific properties. For example, in the effort to enhance methionine production in E. coli, computational biology techniques like Pymol, AlphaFold2, and PROSS have been used to design mutations in the enzymes MetX and MetY. diva-portal.org The PROSS algorithm, for instance, identifies mutations that are predicted to improve protein stability without compromising the original enzymatic function. diva-portal.org

Computational methods have also been developed to predict how mutations in an enzyme's structure will affect its catalytic efficiency. mdpi.com By building classification models from curated datasets of wild-type and mutated enzymes, it is possible to predict whether a new mutation will increase or decrease the enzyme's activity. mdpi.com

The prediction of protease specificity is another area where computational approaches are valuable. pnas.org By incorporating the energetics of molecular interactions between the protease and its substrate into machine learning workflows, more robust models of specificity can be developed. pnas.org This can aid in the design of proteases for targeted proteolytic cleavage. pnas.org

Chemical Biology Applications and Functional Studies of Trimethionine Analogues

Trimethionine as a Ligand in Metal Sensing and Efflux Systems

This compound plays a significant role as a ligand in bacterial metal sensing and efflux systems, particularly within the CusCBA complex responsible for copper and silver detoxification in Escherichia coli.

In the CusCBA efflux system, the periplasmic adaptor protein CusB acts as a key metal sensor. fishersci.nluni.lu Its metal-sensing capability stems from the binding of metal ions, specifically Cu⁺ and Ag⁺, to a dedicated "this compound site" within its N-terminal domain. fishersci.nluni.luwikipedia.org This site is composed of three methionine residues: M21, M36, and M38. fishersci.nluni.luwikipedia.org The sulfur atoms of these methionine residues are critical for coordinating the metal ions. Research has shown that mutations within this this compound site, such as the cusB(M36I) strain where Methionine 36 is mutated to isoleucine, can abolish the specific binding of copper or silver, thereby affecting the system's function. fishersci.nl

Table 1: Key Methionine Residues in CusB this compound Binding Site

ResidueLocation in CusB N-terminal domainRole in Metal Binding
M21Periplasmic adaptor protein CusBCoordinates Cu⁺ and Ag⁺
M36Periplasmic adaptor protein CusBCoordinates Cu⁺ and Ag⁺ (Mutation to Isoleucine abolishes binding) fishersci.nl
M38Periplasmic adaptor protein CusBCoordinates Cu⁺ and Ag⁺

The binding of metal ions to the this compound site in CusB induces substantial conformational changes in its N-terminal domain. fishersci.nluni.lu This serves as an allosteric mechanism that mediates the dynamic assembly of the entire CusCBA complex. fishersci.nluni.lu In the absence of metal substrates like Cu⁺ or Ag⁺, the CusCBA complex is predominantly disassembled. fishersci.nluni.lu However, upon metal binding to CusB's this compound site, CusB undergoes a conformational shift that drives the equilibrium towards the fully assembled CusC₃B₆A₃ complex, facilitating efficient metal efflux. fishersci.nluni.lu This allosteric regulation by CusB is critical for the bacterial cell's rapid response to metal stress, enabling efficient expulsion of toxic ions even before transcriptional activation of the cus operon. fishersci.nluni.lu This mechanism highlights how a specific peptide-metal interaction can allosterically control the assembly and function of a large protein complex involved in cellular defense. fishersci.nluni.lu

Development of this compound-Based Probes for Biological Systems

This compound's peptide nature makes it a suitable scaffold for developing various probes to study biological systems.

Radiometric labeling is a powerful technique for tracking the cellular uptake and distribution of molecules within biological systems. As a peptide, this compound can be modified to incorporate radioisotopes, allowing for its detection and quantification in cells and tissues. For instance, similar to how other molecules are radiolabeled (e.g., radioiodine-labeled D-luciferin), this compound analogues could be synthesized with isotopes like ¹⁴C, ³H, or ¹²⁵I (if a tyrosine residue is incorporated or via other labeling methods) to study its transport across cell membranes and its subsequent intracellular localization. wikipedia.org Techniques such as fluorescence-activated cell sorting (FACS) and fluorescence correlation spectroscopy (FCS) are also employed for precise quantification of cellular uptake and intracellular distribution of fluorescently-labeled molecules, offering a versatile approach to characterize internalization pathways and degradation. flybase.org These methods would be applicable to fluorescently-tagged this compound analogues.

Photoaffinity labeling (PAL) is an invaluable chemical biology technique used to identify ligand-binding proteins and elucidate ligand-binding sites. This method involves synthesizing a ligand (such as a this compound analogue) that incorporates a photoreactive group. Upon irradiation with light, this photoreactive group generates a highly reactive intermediate (e.g., carbene or nitrene) that forms an irreversible covalent bond with nearby amino acid residues of the target protein. This covalent tagging allows for the isolation and identification of the target protein, even under denaturing conditions, and can help map the ligand's binding site at an amino acid resolution. While specific this compound-based photoaffinity probes were not detailed in the search results, the general applicability of PAL to peptide ligands means that this compound analogues could be designed with photoreactive moieties to identify novel receptors or binding partners in complex biological mixtures.

Bio-inspired Materials and Poly(Methionine) Derivatives

Poly(methionine) and its derivatives are key components in the development of bio-inspired materials due to the distinct chemical properties of the methionine residue. The thioether group in methionine is particularly susceptible to oxidation, a characteristic that can be exploited to create materials responsive to specific environmental cues. acs.orgnih.govacs.orgmdpi.com

Self-Assembly Properties of Methionine-Containing Polypeptides

Methionine-containing polypeptides exhibit remarkable self-assembly properties, driven primarily by hydrophobic interactions involving the methionine side chains. These self-assembled structures can range from simple aggregates to more complex nanostructures. acs.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net

A critical aspect of methionine's role in self-assembly is its sensitivity to oxidation. The conversion of hydrophobic methionine (Met) to more hydrophilic methionine sulfoxide (B87167) (MetO) or methionine sulfone (MetO2) upon oxidation significantly alters the peptide's hydrophilicity. This change in polarity can induce a conformational or morphological transition in the self-assembled structures. For instance, certain methionine-containing hexapeptides have been shown to self-assemble into nanoribbons, which can then transform into nanoparticles upon oxidation. acs.orgresearchgate.net

Research has demonstrated that the self-assembly of methionine-containing amphiphilic peptides can lead to the formation of hydrogels. The sensitivity of these hydrogels to oxidation, specifically by hydrogen peroxide (H₂O₂), increases with the number of methionine residues within the peptide sequence. A peptide containing three methionine residues (this compound or Met-Met-Met, as a representative example of a methionine-rich peptide) has shown high sensitivity to oxidation, leading to a gel-to-sol phase transition. acs.orgnih.gov

The ability of methionine-containing peptides to self-assemble is influenced by various non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and π-π stacking (if aromatic residues are present). frontiersin.org This versatility makes them ideal candidates for constructing tunable nanostructures. frontiersin.org

Design and Characterization of Stimuli-Responsive Poly(Methionine) Systems

The design of stimuli-responsive poly(methionine) systems leverages the inherent chemical reactivity of the methionine side chain, primarily its thioether group. This group can undergo reversible oxidation, making poly(methionine) and its derivatives excellent candidates for redox-responsive materials. acs.orgnih.govacs.orgmdpi.com

Redox Responsiveness: The oxidation of methionine residues to methionine sulfoxide (MetO) or methionine sulfone (MetO2) is a well-studied mechanism for inducing changes in poly(methionine) systems. This transition from a hydrophobic thioether to a more hydrophilic sulfoxide/sulfone group can trigger a phase transition, such as a gel-to-sol transition, or a change in the self-assembled morphology. acs.orgnih.govacs.org For example, poly(L-methionine-block-L-lysine) copolymers have been designed to form micelles that deconstruct upon oxidation of the polymethionine blocks, leading to the release of encapsulated cargo. acs.orgmdpi.com

Temperature and pH Responsiveness: Beyond redox stimuli, poly(methionine) derivatives can also be engineered to respond to other environmental cues like temperature and pH. Functionalized poly(methionine) and related poly(homocysteine) derivatives have been developed that exhibit reversible temperature-dependent solubility transitions, demonstrating lower critical solution temperature (LCST) behavior in aqueous media. ucla.edu Similarly, methionine-based zwitterionic polymers have been synthesized that show tunable upper critical solution temperature (UCST)-type phase transitions and pH-responsive behavior, exhibiting transparent-to-turbid and turbid-to-transparent transitions depending on pH and temperature. researchgate.netrsc.org

Characterization Techniques: The characterization of these stimuli-responsive systems often involves techniques that monitor changes in physical and chemical properties. For instance, dynamic light scattering (DLS) can be used to assess anti-aggregating behavior and phase transitions. researchgate.netrsc.org Transmission electron microscopy (TEM) and circular dichroism (CD) spectroscopy are employed to observe morphological and conformational changes upon stimulation. acs.orgrsc.org

The precise control over the self-assembly process and stimuli-responsive behavior of methionine-containing polypeptides and poly(methionine) derivatives makes them highly promising for various applications in chemical biology, particularly as advanced biomaterials.

Future Directions and Emerging Research Avenues in Trimethionine Chemical Biology

Integration of Multi-Omics Technologies in Peptide Transport and Metabolism Research

The advent of multi-omics technologies is set to revolutionize our understanding of how methionine-containing peptides are transported, metabolized, and utilized within biological systems. By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular machinery and pathways that govern the fate of these peptides. mdpi.com This integrated approach allows for the discovery of novel transporters, metabolic enzymes, and regulatory networks that are specifically involved in the lifecycle of methionine-containing peptides.

Multi-omics studies can reveal how the expression of genes and proteins related to peptide transport and metabolism changes in response to varying physiological conditions or disease states. mdpi.com For instance, by combining proteomic data with metabolomic profiling, scientists can identify the specific enzymes that catabolize these peptides and the resulting metabolic products. This comprehensive data can be used to construct detailed metabolic maps, offering unprecedented insights into the roles of these peptides in cellular homeostasis and signaling.

Future research will likely focus on applying these multi-omics strategies to understand the differential processing of methionine-containing peptides in healthy versus diseased tissues. This could lead to the identification of novel biomarkers for disease diagnosis and progression, as well as new targets for therapeutic intervention. The integration of data from these various "omics" layers will be crucial for building predictive models of peptide behavior and function. mdpi.com

TechnologyApplication in Methionine-Peptide ResearchPotential Insights
Genomics Identifying genes encoding for peptide transporters and metabolic enzymes.Discovery of genetic variations affecting peptide metabolism.
Transcriptomics Analyzing gene expression changes in response to peptide administration.Understanding the regulatory networks controlling peptide uptake and degradation.
Proteomics Quantifying the abundance of proteins involved in peptide transport and signaling.Identification of direct protein interactors and downstream signaling pathways.
Metabolomics Tracking the metabolic fate of methionine-containing peptides.Elucidation of catabolic pathways and identification of bioactive metabolites.

Advanced Spectroscopic and Imaging Techniques for Real-Time Observation of Trimethionine Dynamics

The ability to observe the dynamics of methionine-containing peptides in real-time and within their native cellular environment is critical for a deeper understanding of their function. Advanced spectroscopic and imaging techniques are emerging as powerful tools to achieve this. Techniques such as Raman spectroscopy and advanced fluorescence microscopy can provide molecular-level information about the localization, conformation, and interactions of these peptides within living cells. mdpi.com

Raman spectroscopy, for example, offers a non-invasive way to probe the vibrational modes of molecules, providing a unique spectral fingerprint for specific metabolites and peptides. mdpi.com This can be used to monitor changes in the chemical environment and conformational state of methionine-containing peptides as they interact with other cellular components. Similarly, super-resolution fluorescence microscopy techniques can visualize the subcellular localization of fluorescently-labeled peptides with unprecedented detail, allowing researchers to track their movement across cellular membranes and within organelles.

Future developments in this area will likely involve the use of novel probes and labeling strategies to enhance the sensitivity and specificity of these techniques. The combination of spectroscopic and imaging data will provide a dynamic and multi-dimensional view of peptide behavior, from their initial interaction with the cell surface to their ultimate metabolic fate.

TechniquePrincipleApplication to Methionine-Peptides
Raman Spectroscopy Inelastic scattering of monochromatic light, providing information on molecular vibrations.Real-time monitoring of conformational changes and interactions in living cells. mdpi.com
Fluorescence Spectroscopy Measures fluorescence from a sample to determine the concentration and properties of fluorescent molecules.Tracking the uptake and intracellular trafficking of fluorescently-labeled peptides.
Super-Resolution Microscopy Imaging techniques that overcome the diffraction limit of light microscopy.High-resolution visualization of peptide localization within subcellular compartments.

Rational Design of Novel Methionine-Based Peptidomimetics with Targeted Biological Activities

While peptides have significant therapeutic potential, their application is often limited by poor metabolic stability and cell permeability. Peptidomimetics, which are molecules that mimic the structure and function of natural peptides, offer a promising solution to these challenges. mdpi.comnih.govchemrxiv.org The rational design of novel methionine-based peptidomimetics is a key area of future research, with the goal of creating compounds with enhanced stability, bioavailability, and targeted biological activities. mdpi.comarizona.edu

The design process often involves modifying the peptide backbone or side chains to resist enzymatic degradation while maintaining or improving binding affinity to the target receptor. mdpi.com For methionine-based peptidomimetics, this could involve replacing the natural peptide bond with a non-hydrolyzable isostere or incorporating unnatural amino acids. The unique properties of the methionine side chain, such as its hydrophobicity and potential for oxidation, can also be exploited in the design of novel peptidomimetics. uky.edu

Computational modeling plays a crucial role in the rational design process, allowing for the in-silico screening of large libraries of virtual compounds and the prediction of their binding affinities and pharmacological properties. nih.govmdpi.com This approach, combined with synthetic chemistry and biological testing, will accelerate the discovery of new methionine-based peptidomimetics for a wide range of therapeutic applications, including as enzyme inhibitors and receptor agonists or antagonists. nih.gov

Design StrategyRationaleExpected Outcome
Backbone Modification Replace labile peptide bonds with more stable linkages.Increased resistance to proteolysis and longer in vivo half-life.
Side Chain Modification Introduce non-natural amino acids or modify the methionine side chain.Enhanced receptor binding affinity and selectivity.
Conformational Constraint Introduce cyclic structures or other constraints to lock the peptide into its bioactive conformation.Improved potency and reduced off-target effects.

Synergistic Computational-Experimental Approaches for Predictive Modeling of Peptide Behavior

The integration of computational modeling with experimental validation is becoming increasingly important for understanding and predicting the behavior of peptides and peptidomimetics. nih.govnih.gov This synergistic approach allows researchers to build and refine predictive models that can accurately forecast a molecule's properties, from its conformational dynamics to its biological activity. harvard.eduyoutube.com

Molecular dynamics (MD) simulations, for example, can provide detailed insights into the conformational landscape of a peptide and how it interacts with its target protein at an atomic level. nih.gov This information can be used to guide the design of new peptidomimetics with improved binding characteristics. The predictions from these computational models can then be tested experimentally using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Machine learning and artificial intelligence are also poised to play a significant role in this field. nih.govharvard.edu By training algorithms on large datasets of known peptide sequences and their corresponding biological activities, it is possible to develop predictive models that can rapidly screen virtual libraries of new compounds. harvard.edu This data-driven approach, when combined with physics-based modeling and experimental validation, will create a powerful pipeline for the discovery and optimization of novel methionine-containing peptides and peptidomimetics.

Computational MethodExperimental ValidationCombined Insight
Molecular Dynamics (MD) Simulations X-ray Crystallography, NMR SpectroscopyDetailed understanding of peptide-protein interactions and conformational dynamics.
Quantum Mechanics (QM) Calculations Infrared and Raman SpectroscopyAccurate prediction of vibrational spectra and electronic properties.
Machine Learning / AI High-Throughput Screening (HTS)Rapid identification of lead compounds with desired biological activities. harvard.edu

常见问题

Q. How can researchers address discrepancies in this compound’s reported bioavailability across in vitro and in vivo models?

  • Methodological Answer : Use pharmacokinetic modeling to reconcile differences. Perform parallel in vitro (Caco-2 cell assays) and in vivo (rodent plasma sampling) studies, normalizing data for metabolic rates and membrane permeability. Apply meta-analysis frameworks to synthesize conflicting results and identify confounding variables (e.g., interspecies differences) .

Q. What methodologies are recommended for resolving contradictions in this compound’s reported biochemical effects across different studies?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to assess study quality and bias. Apply contradiction analysis frameworks (e.g., TRIZ principle) to categorize discrepancies into technical (e.g., assay sensitivity) vs. biological (e.g., tissue-specific responses) factors. Validate hypotheses via dose-response studies and pathway-specific inhibitors .

Q. How can advanced computational models be integrated with experimental data to elucidate this compound’s interaction mechanisms at the molecular level?

  • Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding affinities. Use molecular dynamics (MD) simulations to predict conformational changes and cross-reference with cryo-EM data. Publish raw simulation trajectories in appendices for reproducibility .

Q. What strategies ensure robust statistical interpretation of this compound’s dose-dependent effects in heterogeneous cell populations?

  • Methodological Answer : Employ single-cell RNA sequencing to capture population heterogeneity. Use mixed-effects models to account for variability and Bayesian hierarchical modeling to infer dose-response curves. Report confidence intervals and effect sizes alongside p-values to avoid overinterpretation .

Data Presentation & Validation

Q. How should researchers present large datasets on this compound’s pharmacokinetics without overwhelming the main text?

  • Methodological Answer : Summarize processed data (e.g., AUC, half-life) in tables within the main text, and deposit raw datasets (e.g., plasma concentration-time curves) in appendices or supplementary materials. Use visual abstracts to highlight key findings and adhere to FAIR data principles for repository uploads .

Q. What frameworks are effective for synthesizing interdisciplinary findings on this compound’s role in metabolic pathways?

  • Methodological Answer : Adopt a systems biology approach by mapping omics data (proteomics, metabolomics) onto KEGG pathways. Use network analysis tools (Cytoscape) to identify hub nodes and validate via knockout models. Explicitly address limitations in cross-disciplinary data integration (e.g., batch effects) .

Ethical & Reproducibility Considerations

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?

  • Methodological Answer : Implement blinded experimental designs and pre-register protocols on platforms like Open Science Framework. Use independent replication cohorts and report negative results in full. Follow ARRIVE guidelines for animal studies to enhance transparency .

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